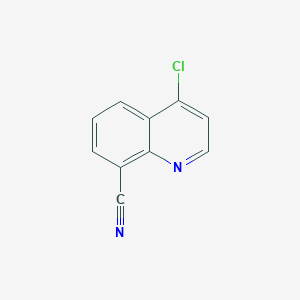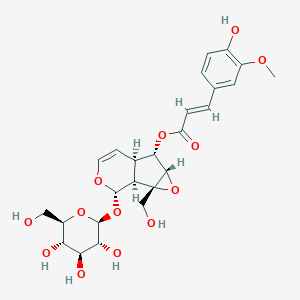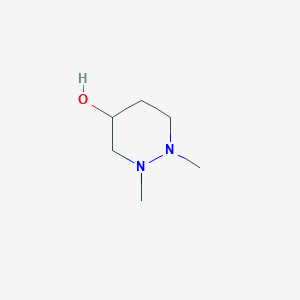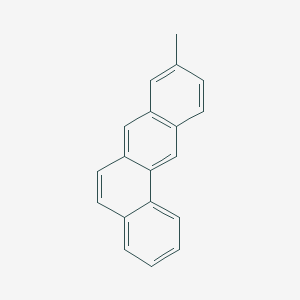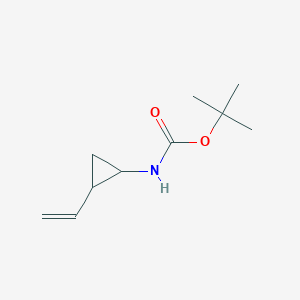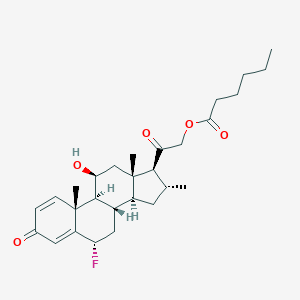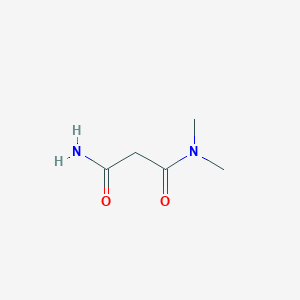![molecular formula C20H16 B135107 2,3-Dimethylbenzo[a]anthracene CAS No. 1348514-35-1](/img/structure/B135107.png)
2,3-Dimethylbenzo[a]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylbenzo[a]anthracene is a type of polycyclic aromatic hydrocarbon . It is a yellow to greenish-yellow solid with maximum fluorescence at 440 nm and exhibits bluish-violet fluorescence in UV light . The molecule contains a total of 39 bonds, including 23 non-H bonds, 21 multiple bonds, 21 aromatic bonds, 4 six-membered rings, and 3 ten-membered rings .
Synthesis Analysis
The synthesis of anthracene derivatives like 2,3-Dimethylbenzo[a]anthracene has been a subject of extensive research due to their interesting photophysical, photochemical, and biological properties . Some of the most common methods to obtain substituted anthracenes include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and more recently, metal-catalyzed reactions with alkynes .Molecular Structure Analysis
The molecular structure of 2,3-Dimethylbenzo[a]anthracene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 3D structure of the molecule can be viewed using specific software .Chemical Reactions Analysis
7,12-Dimethylbenz[a]anthracene (DMBA), a polycyclic aromatic hydrocarbon (PAH), has been used extensively as a model carcinogen in cancer research . The lymphotoxicity of DMBA is mediated through an apoptosis-like mechanism .Physical And Chemical Properties Analysis
The physical properties of 2,3-Dimethylbenzo[a]anthracene include its appearance as yellow to greenish-yellow crystals or a yellow solid . It has a molecular weight of 256.3410 .Safety And Hazards
2,3-Dimethylbenzo[a]anthracene is considered hazardous. It is harmful if swallowed and is suspected of causing cancer . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
The future directions of research on 2,3-Dimethylbenzo[a]anthracene could involve further exploration of its photophysical, photochemical, and biological properties . This could include its use in the biological field and its application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .
Propriétés
IUPAC Name |
2,3-dimethylbenzo[a]anthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-9-17-7-8-18-11-15-5-3-4-6-16(15)12-20(18)19(17)10-14(13)2/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLZYSRLOMZSHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C3=CC4=CC=CC=C4C=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbenzo[a]anthracene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylbenz[a]anthracene](/img/structure/B135024.png)
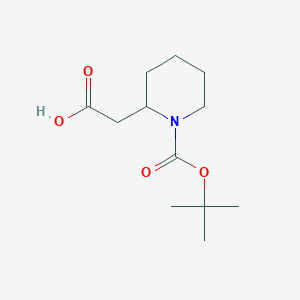
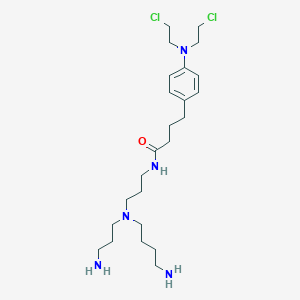
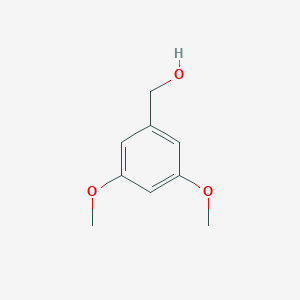
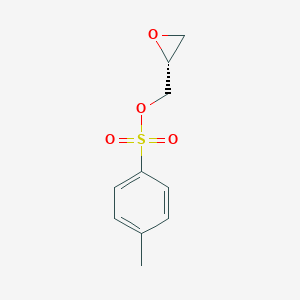
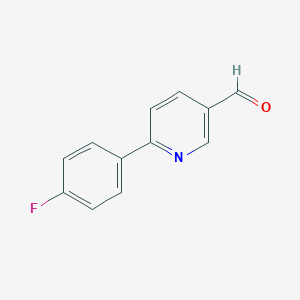
![8-Methylbenz[a]anthracene](/img/structure/B135035.png)
